(2R)-2-(2,6-Difluorophenyl)propan-1-amine is an organic compound characterized by a propan-1-amine backbone with a 2,6-difluorophenyl substituent. Its molecular formula is and it has a CAS number of 2248172-15-6. The presence of the difluorophenyl group significantly influences its chemical properties and biological activities, making it a compound of interest in medicinal chemistry and research applications .
The biological activity of (2R)-2-(2,6-Difluorophenyl)propan-1-amine is primarily linked to its interactions with neurotransmitter receptors and enzymes. It has been studied for its potential effects on neurological disorders due to its ability to modulate signaling pathways involved in neurotransmission. This makes it a valuable compound in the field of medicinal chemistry for developing therapeutic agents targeting the central nervous system.
The synthesis of (2R)-2-(2,6-Difluorophenyl)propan-1-amine generally involves several key steps:
(2R)-2-(2,6-Difluorophenyl)propan-1-amine has several applications:
Research indicates that (2R)-2-(2,6-Difluorophenyl)propan-1-amine interacts with specific molecular targets such as neurotransmitter receptors. These interactions can lead to alterations in cellular signaling pathways, influencing various biological processes. Studies often focus on its binding affinity and efficacy in modulating receptor activity, which is crucial for understanding its potential therapeutic effects.
Several compounds share structural similarities with (2R)-2-(2,6-Difluorophenyl)propan-1-amine. Here are some notable examples:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| (2R)-2-(2,5-Difluorophenyl)propan-1-amine | 2248209-94-9 | Different fluorine positioning affecting reactivity |
| (2R)-2-(4-Chlorophenyl)ethan-1-amine | 28163-64-6 | Contains chlorine instead of fluorine |
| (2R)-1-(4-Bromo-2,6-difluorophenyl)propan-2-amine | 1336356-94-5 | Incorporates bromine alongside difluorophenyl group |
The unique positioning of the difluorophenyl group in (2R)-2-(2,6-Difluorophenyl)propan-1-amine influences its chemical reactivity and biological activity distinctively compared to similar compounds. This structural feature contributes significantly to its specific applications in both research and industrial contexts.